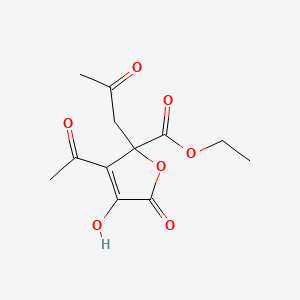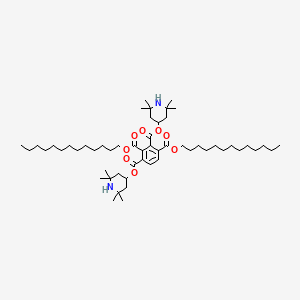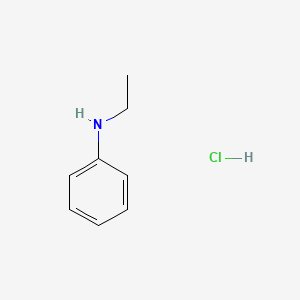
Benzenamine, N-ethyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethylaniline hydrochloride is an organic compound that belongs to the class of aromatic amines. It is a derivative of aniline, where an ethyl group is attached to the nitrogen atom. This compound is typically found as a yellowish-brown transparent oily liquid with a characteristic aniline odor. It is insoluble in water but dissolves in alcohol and most organic solvents. N-ethylaniline hydrochloride is primarily used in organic synthesis and serves as an important intermediate in the production of dyes, rubber ingredients, explosives, and photographic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-ethylaniline hydrochloride can be synthesized through various methods. One common approach involves the reaction of aniline with acetaldehyde to form a Schiff base, which is then reduced to N-ethylaniline using hydrogenation or a reducing agent . Another method involves the nucleophilic substitution of nitrobenzene with ethanol in a one-pot reaction .
Industrial Production Methods
In industrial settings, N-ethylaniline hydrochloride is often produced by reacting aniline with ethanol under high temperature and pressure in the presence of concentrated hydrochloric acid. This process typically involves an autoclave and results in a mixture containing N-ethylaniline, diethyl aniline, and unreacted aniline .
Chemical Reactions Analysis
Types of Reactions
N-ethylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinonediimine derivatives.
Reduction: The compound can be reduced to form primary amines.
Substitution: It can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like sodium ethoxide or potassium tert-butoxide in aprotic solvents are commonly employed.
Major Products Formed
Oxidation: Quinonediimine derivatives.
Reduction: Primary amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
N-ethylaniline hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-ethylaniline hydrochloride involves its interaction with various enzymes and proteins. It participates in nucleophilic aromatic substitution reactions, where it acts as a nucleophile, attacking electrophilic centers on aromatic rings. This interaction can lead to the formation of various substituted aniline derivatives, which can further participate in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-methylaniline: Similar structure but with a methyl group instead of an ethyl group.
N,N-dimethylaniline: Contains two methyl groups attached to the nitrogen atom.
N,N-diethylaniline: Contains two ethyl groups attached to the nitrogen atom.
Uniqueness
N-ethylaniline hydrochloride is unique due to its specific ethyl substitution on the nitrogen atom, which imparts distinct chemical properties and reactivity compared to its methyl and diethyl counterparts. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
CAS No. |
4348-19-0 |
|---|---|
Molecular Formula |
C8H12ClN |
Molecular Weight |
157.64 g/mol |
IUPAC Name |
N-ethylaniline;hydrochloride |
InChI |
InChI=1S/C8H11N.ClH/c1-2-9-8-6-4-3-5-7-8;/h3-7,9H,2H2,1H3;1H |
InChI Key |
BYYXZSVUFYEWRK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=CC=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-1,1'-[Vinylenebis(thio)]bispropane](/img/structure/B13746799.png)
![Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-, N-(2-hydroxyethyl) deriv.](/img/structure/B13746801.png)
![Trimethoxy-[1-(oxiran-2-ylmethoxy)propan-2-yl]silane](/img/structure/B13746803.png)
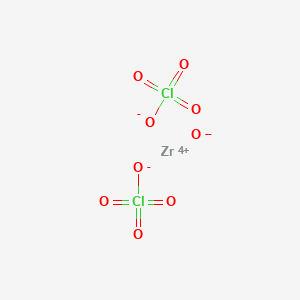
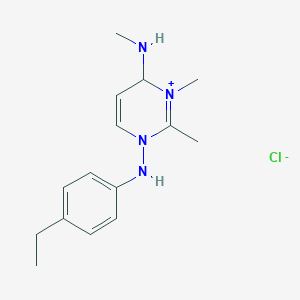
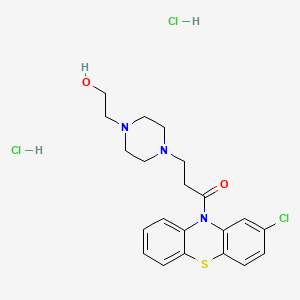
![2-[[4-(m-Tolylazo)-m-tolyl]azo]-p-cresol](/img/structure/B13746827.png)
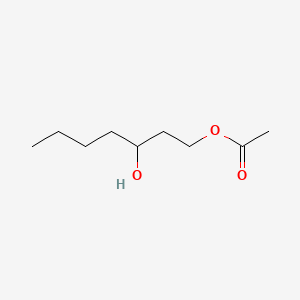
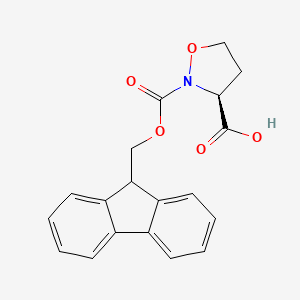

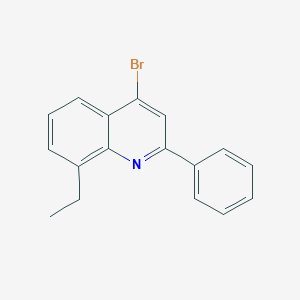
![2-Naphthalenyl[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B13746851.png)
